molecular formula C7H5ClN2O2 B14466942 5-Carbamoylpyridine-3-carbonyl chloride CAS No. 66115-80-8

5-Carbamoylpyridine-3-carbonyl chloride

Cat. No.: B14466942
CAS No.: 66115-80-8
M. Wt: 184.58 g/mol
InChI Key: DUNNJWYJSAPQSN-UHFFFAOYSA-N
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Description

5-Carbamoylpyridine-3-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a carbamoyl group at the 5-position and a carbonyl chloride group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carbamoylpyridine-3-carbonyl chloride typically involves the chlorination of 5-carbamoylpyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents under reflux conditions. The general reaction scheme is as follows:

[ \text{5-Carbamoylpyridine-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Carbamoylpyridine-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-carbamoylpyridine-3-carboxylic acid and hydrochloric acid.

    Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Alcohols: Formed by reduction of the carbonyl chloride group.

Scientific Research Applications

5-Carbamoylpyridine-3-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, particularly those targeting pyridine-based scaffolds.

    Material Science: Utilized in the preparation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Carbamoylpyridine-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridine ring.

Comparison with Similar Compounds

Similar Compounds

  • 5-Carbamoylpyridine-3-carboxylic acid
  • 5-Carbamoylpyridine-3-methyl ester
  • 5-Carbamoylpyridine-3-aldehyde

Uniqueness

5-Carbamoylpyridine-3-carbonyl chloride is unique due to the presence of both a carbamoyl group and a carbonyl chloride group on the pyridine ring. This dual functionality allows for diverse chemical reactivity and the potential to form a wide range of derivatives.

Properties

CAS No.

66115-80-8

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

IUPAC Name

5-carbamoylpyridine-3-carbonyl chloride

InChI

InChI=1S/C7H5ClN2O2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H,(H2,9,12)

InChI Key

DUNNJWYJSAPQSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(=O)Cl)C(=O)N

Origin of Product

United States

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